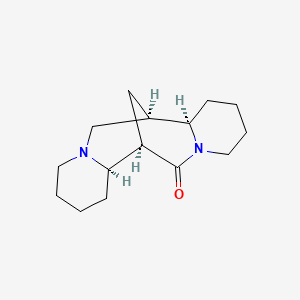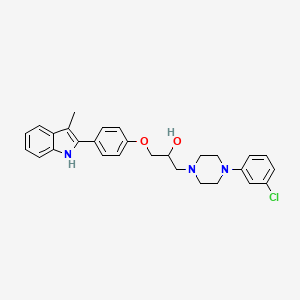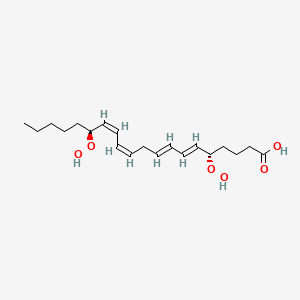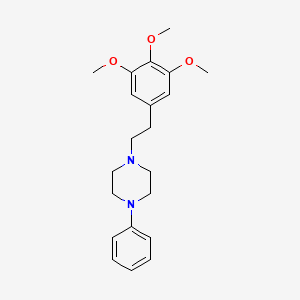
Piperazine, 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines featuring a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method is the Ugi reaction, which is a multicomponent reaction that forms piperazine rings through the condensation of amines, aldehydes, isocyanides, and carboxylic acids . Another approach involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
Industrial production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine compounds with high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of piperazine, 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, making it effective as an anthelmintic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylpiperazine: A simpler piperazine derivative with a phenyl group attached to one of the nitrogen atoms.
1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine: A compound with similar structural features but different functional groups.
Uniqueness
Piperazine, 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- is unique due to the presence of both a phenyl group and a trimethoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
82205-90-1 |
|---|---|
Molekularformel |
C21H28N2O3 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1-phenyl-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine |
InChI |
InChI=1S/C21H28N2O3/c1-24-19-15-17(16-20(25-2)21(19)26-3)9-10-22-11-13-23(14-12-22)18-7-5-4-6-8-18/h4-8,15-16H,9-14H2,1-3H3 |
InChI-Schlüssel |
XVTWPBXEXCAEMB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CCN2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


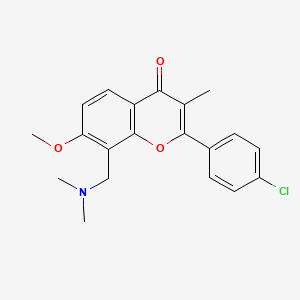

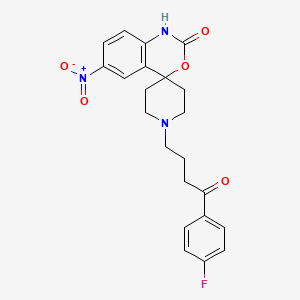

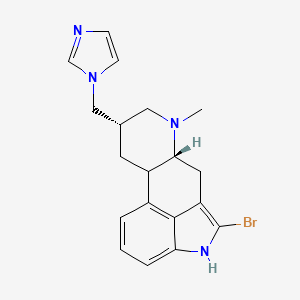
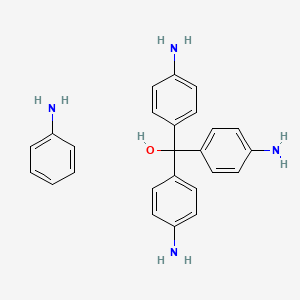
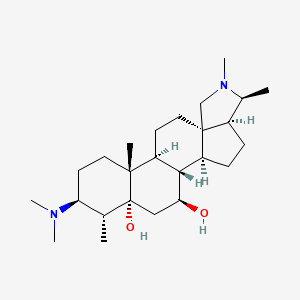
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B12754659.png)


